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Compound of Interest

Compound Name:
Methyl 2-bromo-4-

hydroxybenzoate

CAS No.: 101085-03-4

Cat. No.: B3030892

Get Quote

CAS Number: 101085-03-4 Primary Application: Pharmaceutical Intermediate (Proteolysis

Targeting Chimeras, PTP1B Inhibitors)[1]

Executive Summary & Chemical Profile
Methyl 2-bromo-4-hydroxybenzoate is a highly specialized regiochemical scaffold used in the

synthesis of complex bioactive molecules. Unlike its more common isomer (methyl 3-bromo-4-

hydroxybenzoate), which is easily accessible via direct bromination, the 2-bromo isomer

requires specific synthetic orchestration to install the halogen ortho to the ester group while

maintaining the para-hydroxyl functionality.

This compound serves as a critical "hinge" molecule in drug discovery, particularly in the

development of RNase L recruiters and WDR5 inhibitors, where the bromine atom provides a

handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend

the carbon skeleton.
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Property Specification

CAS Number 101085-03-4

IUPAC Name Methyl 2-bromo-4-hydroxybenzoate

Molecular Formula C₈H₇BrO₃

Molecular Weight 231.04 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in water

SMILES COC(=O)C1=C(C=C(C=C1)O)Br

InChIKey FDMYWFGQALCJRU-UHFFFAOYSA-N

Synthesis & Production Protocols
Expert Insight: Direct bromination of methyl 4-hydroxybenzoate yields the 3-bromo isomer due

to the strong ortho/para directing power of the hydroxyl group. To achieve the 2-bromo

substitution pattern, a diazotization-hydrolysis strategy starting from an aniline precursor is the

industry standard for ensuring regiochemical purity.

Protocol: Diazotization-Hydrolysis Route
This workflow synthesizes Methyl 2-bromo-4-hydroxybenzoate from Methyl 4-amino-2-

bromobenzoate.

Reagents Required:
Methyl 4-amino-2-bromobenzoate (Precursor)

Sulfuric Acid (H₂SO₄), 98% and dilute solutions[2]

Sodium Nitrite (NaNO₂)

Urea (for quenching excess nitrite)
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Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:
Solubilization & Acidification:

Charge a reaction vessel with Methyl 4-amino-2-bromobenzoate (1.0 eq).

Add dilute aqueous H₂SO₄ (approx. 2.5 M) to form a suspension.

Heat to 90°C for 30 minutes to ensure partial dissolution/salt formation, then cool rapidly to

0°C in an ice bath. The amine sulfate salt may precipitate as a fine solid.

Diazotization (The Sandmeyer Intermediate):

Prepare a solution of NaNO₂ (1.1 eq) in a minimal volume of water.

Add the NaNO₂ solution dropwise to the amine suspension at 0–5°C.

Critical Control Point: Maintain temperature below 5°C to prevent decomposition of the

diazonium salt.

Stir for 30 minutes. The mixture should become a clear or slightly turbid solution of the

diazonium salt.

Hydrolysis (Phenol Formation):

Prepare a separate vessel with dilute H₂SO₄ and heat to 90°C.

Slowly transfer the cold diazonium solution into the hot acid solution.

Observation: Nitrogen gas (N₂) will evolve vigorously.

Stir at 90°C for 60 minutes to ensure complete conversion of the diazonium species to the

phenol.

Work-up & Purification:

Cool the mixture to room temperature.
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Extract the aqueous layer three times with Ethyl Acetate.

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in

vacuo.

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography

(Gradient: 0% → 30% EtOAc in Hexanes) to yield Methyl 2-bromo-4-hydroxybenzoate.

Synthesis Workflow Diagram

Methyl 4-amino-2-bromobenzoate Diazonium Salt Intermediate
(0°C)

NaNO2, H2SO4
0-5°C Hydrolysis

(90°C, H2SO4)
Heat Transfer Methyl 2-bromo-4-hydroxybenzoate

(CAS 101085-03-4)
-N2 Gas

Click to download full resolution via product page

Caption: Regioselective synthesis via diazonium hydrolysis prevents 3-bromo contamination.

Reactivity & Pharmaceutical Applications
The 2-bromo-4-hydroxy substitution pattern makes this molecule a versatile "bifunctional"

building block.

Palladium-Catalyzed Cross-Coupling
The bromine at the C2 position is sterically hindered but highly reactive toward Pd(0) catalysts.

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl scaffolds, common in

PTP1B inhibitors [1].

Sonogashira Coupling: Reacts with terminal alkynes. This is specifically used to attach

linkers for PROTACs or RNase L recruiters, where the benzoate core binds to the target

protein and the alkyne extends to the E3 ligase ligand [2].

Phenolic Alkylation
The C4-hydroxyl group is acidic (pKa ~8) and can be selectively alkylated without affecting the

methyl ester.
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Reagent: Alkyl halides (R-X) + K₂CO₃ in Acetone or DMF.

Application: Creation of ether linkages to improve lipophilicity or attach solubilizing groups

(e.g., PEG chains).

Structural Logic in Drug Design
In WDR5 inhibitors, the 2-bromo group often serves as a steric block, forcing the benzoate ring

into a specific torsion angle relative to the coupled biaryl system, locking the bioactive

conformation [2].

Safety & Handling (MSDS Summary)
Signal Word: WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All solid handling should occur in a fume hood to prevent inhalation of dust.

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an

inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the

phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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